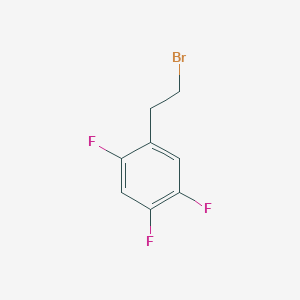

1-(2-Bromoethyl)-2,4,5-trifluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

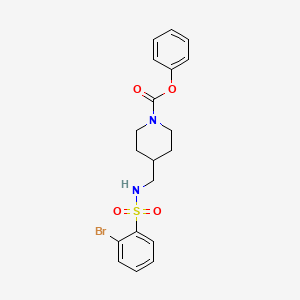

Compounds like “1-(2-Bromoethyl)-2,4,5-trifluorobenzene” belong to a class of organic compounds known as alkyl halides. They are characterized by a halogen atom (in this case, bromine and fluorine) being attached to an alkyl group .

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution or nucleophilic substitution reactions . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic methods, including NMR, IR, and mass spectrometry .Chemical Reactions Analysis

Alkyl halides are known to undergo various types of reactions, including nucleophilic substitution and elimination reactions . The specific reactions that “1-(2-Bromoethyl)-2,4,5-trifluorobenzene” might undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(2-Bromoethyl)-2,4,5-trifluorobenzene” would depend on its exact structure. Alkyl halides in general have varying properties, including differences in boiling points, melting points, and solubilities .科学的研究の応用

Microflow Synthesis of 2,4,5-Trifluorobenzoic Acid : The compound is used in a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate in pharmaceuticals and material science. The process involves Grignard exchange reactions and is highlighted for its efficiency and high yield, facilitated by a composed T-micromixer and tube microreactor (Deng et al., 2015).

Triazidation in Polymer Chemistry : 1,3,5-Trichloro-2,4,6-trifluorobenzene undergoes triazidation, yielding products like 1,3,5-triazido-2,4,6-trichlorobenzene. These triazides are valuable as photoactive cross-linking reagents in polymer chemistry and as precursors in organic synthesis, potentially for creating organic magnetic materials (Chapyshev & Chernyak, 2013).

Regiospecific Functionalization for Material Synthesis : A study showcases the regiospecificity control in functionalizing 1,2,3-trifluorobenzene, leading to valuable derivatives for material synthesis. Novel organometallic recipes enabled selective functionalization at different positions, showcasing potential applications in material science (Heiss & Schlosser, 2003).

Synthesis of Molecular Scaffolds : The synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from 1,3,5-tris(halosubstituted) 2,4,6-triethylbenzene derivatives demonstrates the compound's role in creating molecular scaffolds for receptors. The process is noted for its straightforward nature and limited chromatography during purification (Wallace et al., 2005).

Kilogram-Scale Synthesis in Pharmaceutical Industry : The continuous microflow synthesis of 2,4,5-trifluorobromobenzene, a valuable intermediate, is highlighted for its application in the pharmaceutical industry. The process demonstrates efficient mass and heat transfer, offering potential for large-scale production (Deng et al., 2017).

In Situ Catalytic Applications for CC Bond Formation : The catalytic application of imidazolinium salts, derived from bromomethyl-substituted benzenes, for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions, highlights the compound's role in creating complex molecules in organic synthesis (Türkmen et al., 2009).

Fabrication of High-Temperature Membranes for Fuel Cells : The use of bromomethyl-containing crosslinkers to covalently crosslink polybenzimidazole membranes showcases the compound's application in fabricating durable, high-conductivity membranes for high-temperature proton exchange membrane fuel cells (Yang et al., 2018).

作用機序

Target of Action

Many brominated compounds are known to interact with various proteins and enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

Brominated compounds often act through electrophilic aromatic substitution reactions. In these reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate .

Biochemical Pathways

Brominated compounds can participate in various biochemical pathways depending on their specific targets. For example, some brominated compounds have been used to synthesize β-peptidomimetics, which mimic the function of natural peptides .

Result of Action

The molecular and cellular effects of a brominated compound would depend on its specific targets and mode of action. For instance, if the compound targets an enzyme involved in a critical cellular process, it could potentially disrupt that process and have a significant effect on the cell .

Safety and Hazards

特性

IUPAC Name |

1-(2-bromoethyl)-2,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRWPZBVOFARSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

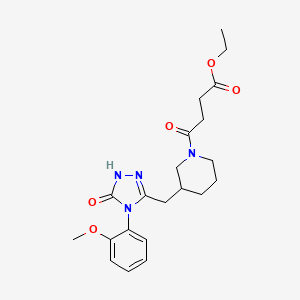

![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)

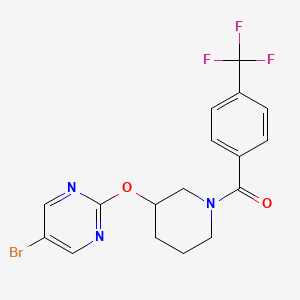

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

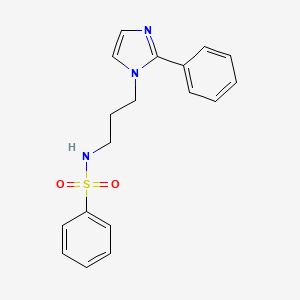

![4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2512431.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)

![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)